2,4-Dibromophenethylamine
Overview
Description
2,4-Dibromophenethylamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two bromine atoms attached to the benzene ring at the 2 and 4 positions, and an ethylamine chain attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromophenethylamine typically involves the bromination of phenethylamine. One common method is the electrophilic aromatic substitution reaction, where phenethylamine is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The process involves the same bromination reaction but is optimized for large-scale production by controlling the flow rates of reactants and the temperature of the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromophenethylamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenethylamine.
Substitution: Formation of hydroxyl or amino-substituted phenethylamines.
Scientific Research Applications
2,4-Dibromophenethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter analogs.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dibromophenethylamine involves its interaction with biological targets such as neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity. The bromine atoms on the benzene ring influence the compound’s binding affinity and selectivity for different receptors, affecting the overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenethylamine: Similar structure but with chlorine atoms instead of bromine.
2,4-Difluorophenethylamine: Similar structure but with fluorine atoms instead of bromine.
2,4-Diiodophenethylamine: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2,4-Dibromophenethylamine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated phenethylamines. These properties can influence the compound’s reactivity, binding affinity, and overall pharmacological effects, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dibromophenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLOOXUPQJKGLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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